2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution, due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methoxy group and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-2-(trifluoromethyl)phenyl)acetic acid or 2-(5-Formyl-2-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2-(5-Methoxy-2-methylphenyl)acetic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: Contains a fluoro group instead of a methoxy group, leading to variations in reactivity and applications.
®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid: A chiral compound used in stereochemical studies.
Uniqueness
2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-methoxy-2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-7-2-3-8(10(11,12)13)6(4-7)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJMIBAMJFDDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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